molecular formula C9H14F3NO2 B1486153 1-Azaspiro[3.4]octane trifluoroacetate CAS No. 2208787-38-4

1-Azaspiro[3.4]octane trifluoroacetate

Cat. No. B1486153
CAS RN: 2208787-38-4
M. Wt: 225.21 g/mol
InChI Key: RUEIUNKEPVECIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a similar compound, has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Chemical Reactions Analysis

The chemical reactions involving 2-azaspiro[3.4]octane have been studied . The annulation strategy utilized for the synthesis of 2-azaspiro[3.4]octane involved the annulation of the cyclopentane ring and the four-membered ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-Oxa-6-azaspiro[3.4]octane, are provided . It has a molecular weight of 113.16 and is stored at refrigerator temperatures . It is a solid at room temperature .

Safety And Hazards

The safety data sheet for a similar compound, 1-Oxa-6-azaspiro[3.4]octane oxalate, provides some insight into the potential hazards . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is harmful if swallowed or in contact with skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.C2HF3O2/c1-2-4-7(3-1)5-6-8-7;3-2(4,5)1(6)7/h8H,1-6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEIUNKEPVECIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[3.4]octane trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[3.4]octane trifluoroacetate
Reactant of Route 2
1-Azaspiro[3.4]octane trifluoroacetate
Reactant of Route 3
1-Azaspiro[3.4]octane trifluoroacetate
Reactant of Route 4
1-Azaspiro[3.4]octane trifluoroacetate
Reactant of Route 5
1-Azaspiro[3.4]octane trifluoroacetate
Reactant of Route 6
1-Azaspiro[3.4]octane trifluoroacetate

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